Cas no 626-36-8 (Ethyl allophanate)

エチルアロファネート(Ethyl allophanate)は、カルバミン酸エチルと尿素の縮合反応により合成される有機化合物です。化学式C₄H₈N₂O₃で表され、白色結晶性の固体として知られています。主に医薬品中間体や農薬原料として利用され、高い反応性と安定性を兼ね備えていることが特徴です。特に、他の官能基との反応性に優れており、有機合成における多様な変換反応に適しています。また、比較的低毒性で取り扱いが容易な点も利点です。工業的には、効率的な合成プロセスが確立されており、高純度での製造が可能です。

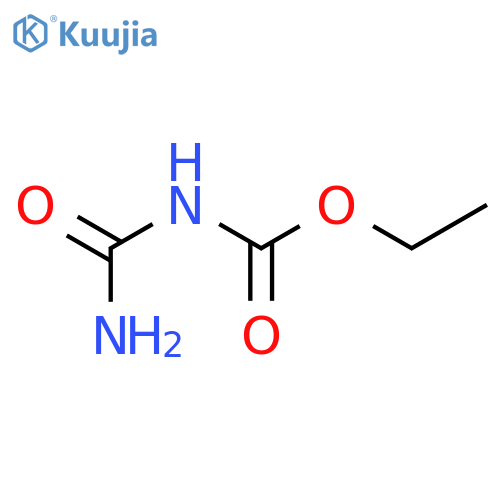

Ethyl allophanate structure

商品名:Ethyl allophanate

Ethyl allophanate 化学的及び物理的性質

名前と識別子

-

- Carbamic acid,N-(aminocarbonyl)-, ethyl ester

- Ethyl allophanate

- ethyl N-carbamoylcarbamate

- Ethephon

- Allophanic Acid Ethyl Ester

- NSC 119864

- NSC 272

- Allophanic acid, ethyl ester

- ethylallophanate

- Carbamic acid, (aminocarbonyl)-, ethyl ester

- (aminocarbonyl)carbamic acid ethyl ester

- 7B4EN328CC

- PIHPSKJRLDSJPX-UHFFFAOYSA-N

- Carbamic acid, N-(aminocarbonyl)-, ethyl ester

- Ethyl (aminocarbonyl)carbamate

- 3-carbethoxy-urea

- ethyl carbamoylcarbamate

- ethyl allophanate, Aldric

- Ethyl aminocarbonylcarbamate #

- BBL100465

- STL554259

- 626-36-8

- AKOS005254629

- DB-054227

- ethyl allophanate, AldrichCPR

- GEO-01310

- NSC119864

- A0213

- NSC272

- MFCD00047870

- SCHEMBL420598

- FS-5023

- UNII-7B4EN328CC

- NSC-272

- FD10635

- DTXSID4060818

- SY050631

- W-200465

- EINECS 210-945-2

- NSC-119864

- NS00035114

-

- MDL: MFCD00047870

- インチ: 1S/C4H8N2O3/c1-2-9-4(8)6-3(5)7/h2H2,1H3,(H3,5,6,7,8)

- InChIKey: PIHPSKJRLDSJPX-UHFFFAOYSA-N

- ほほえんだ: O(C(N([H])C(N([H])[H])=O)=O)C([H])([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 132.05300

- どういたいしつりょう: 132.053

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 123

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- 互変異性体の数: 5

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 81.4

じっけんとくせい

- 色と性状: 白色から淡黄色の粉末。

- 密度みつど: 1.227±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 187.0 to 190.0 deg-C

- ふってん: 190-191 ºC

- フラッシュポイント: No data available

- 屈折率: 1.4880 (estimate)

- ようかいど: 可溶性(100 g/l)(25ºC)、

- PSA: 81.42000

- LogP: 0.90240

- ようかいせい: まだ確定していません。

Ethyl allophanate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険カテゴリコード: 36

- セキュリティの説明: S24/25

-

危険物標識:

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

Ethyl allophanate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029318-25g |

Ethyl allophanate |

626-36-8 | 98% | 25g |

¥1104 | 2024-05-22 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | SA290-5g |

Ethyl allophanate |

626-36-8 | 98.0%(N) | 5g |

¥635.0 | 2022-06-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | SA290-1g |

Ethyl allophanate |

626-36-8 | 98.0%(N) | 1g |

¥229.0 | 2022-06-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1038225-25g |

EThyl allophanate |

626-36-8 | 97% | 25g |

¥ţţĜǵ | 2023-07-25 | |

| Fluorochem | 013569-1g |

Ethyl allophanate |

626-36-8 | 98% | 1g |

£34.00 | 2022-03-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E809107-5g |

Ethyl allophanate |

626-36-8 | 98% | 5g |

499.00 | 2021-05-17 | |

| Fluorochem | 013569-25g |

Ethyl allophanate |

626-36-8 | 98% | 25g |

£122.00 | 2022-03-01 | |

| Aaron | AR003R37-5g |

EThyl allophanate |

626-36-8 | 97% | 5g |

$38.00 | 2023-12-13 | |

| Aaron | AR003R37-1g |

EThyl allophanate |

626-36-8 | 97% | 1g |

$11.00 | 2023-12-13 | |

| eNovation Chemicals LLC | D758289-25g |

EThyl allophanate |

626-36-8 | 98% | 25g |

$170 | 2024-06-07 |

Ethyl allophanate 関連文献

-

2. Organic chemistry

-

4. 627. Purines, pyrimidines, and glyoxalines. Part VI. Some 5-aryl(or alkyl)sulphonyluracilsM. R. Atkinson,G. Shaw,G. Sugowdz J. Chem. Soc. 1957 3207

626-36-8 (Ethyl allophanate) 関連製品

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 249916-07-2(Borreriagenin)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬